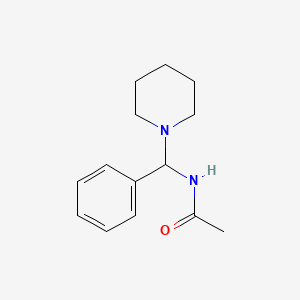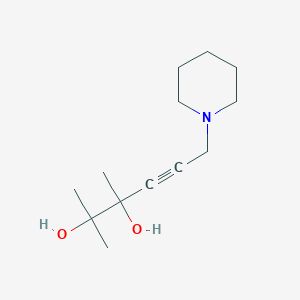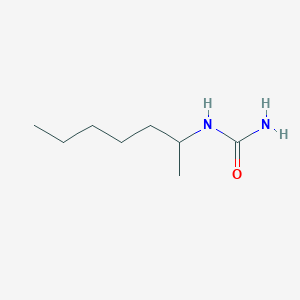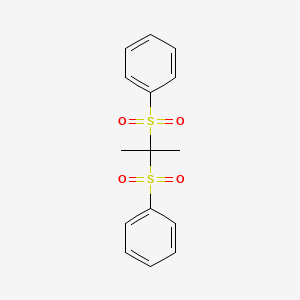
1,1'-(Propane-2,2-diyldisulfonyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(phenylsulfonyl)propane is an organic compound characterized by the presence of two phenylsulfonyl groups attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-bis(phenylsulfonyl)propane typically involves the reaction of phenylsulfonyl chloride with propane derivatives under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of 2,2-bis(phenylsulfonyl)propane often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Bis(phenylsulfonyl)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides facilitate substitution reactions.
Major Products: The major products formed from these reactions include various sulfone and sulfide derivatives, which can be further utilized in organic synthesis and materials science .
Aplicaciones Científicas De Investigación
2,2-Bis(phenylsulfonyl)propane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of advanced materials, including polymers and resins
Mecanismo De Acción
The mechanism of action of 2,2-bis(phenylsulfonyl)propane involves its ability to participate in various chemical reactions due to the presence of reactive sulfonyl groups. These groups can undergo nucleophilic substitution, oxidation, and reduction, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
2,2-Bis(phenylcarbonyl)propane: Similar in structure but with carbonyl groups instead of sulfonyl groups.
2,2-Bis(phenylsulfonyl)ethane: A shorter carbon chain but similar functional groups.
2,2-Bis(phenylsulfonyl)butane: A longer carbon chain with similar functional groups.
Uniqueness: 2,2-Bis(phenylsulfonyl)propane is unique due to its specific combination of phenylsulfonyl groups and propane backbone, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring robust and versatile reagents .
Propiedades
Número CAS |
39863-09-7 |
|---|---|
Fórmula molecular |
C15H16O4S2 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
2-(benzenesulfonyl)propan-2-ylsulfonylbenzene |
InChI |
InChI=1S/C15H16O4S2/c1-15(2,20(16,17)13-9-5-3-6-10-13)21(18,19)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clave InChI |
LUFRHBUECIEJCK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Bis[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14664679.png)
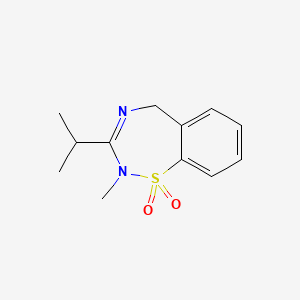
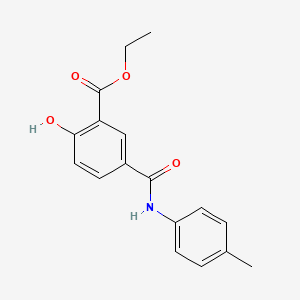
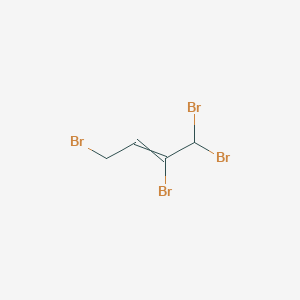
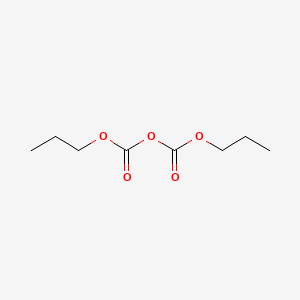
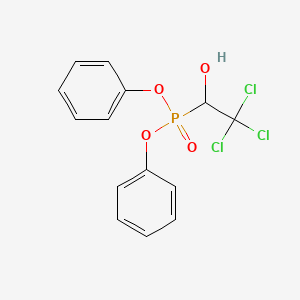
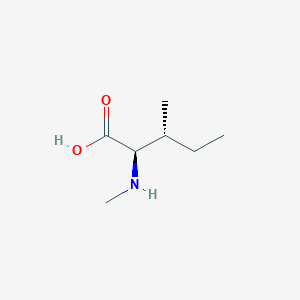
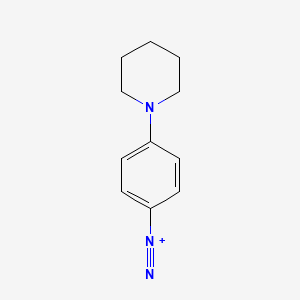
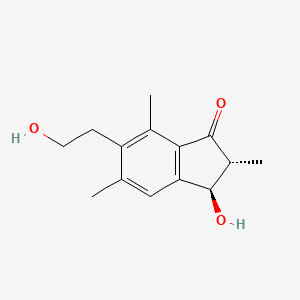
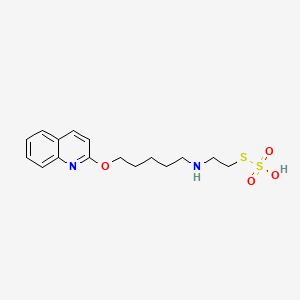
![2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14664739.png)
